 
            | REACTION_CXSMILES | [C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N:14]=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)CCCCC.[OH-].[Na+]>>[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3| | 
| Name | 
                                                                                    
                                                                                                                                                                            99.0                                                                                                                                                                     | 
| Quantity | 
                                                                                    0.5 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)NC1=CC=C(C=C1)N=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    254 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCCC)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    40 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            nitroso                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                100 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The dark reddish brown solution was stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                To a 1-liter three-necked round bottom flask fitted with a stirrer, a condenser                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                heating                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                After another 15 minutes                                                                             | 
| Duration | 
                                                                                15 min                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                returned to 100° C                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                Stirring                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                was continued for one hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                while maintaining the reaction mixture at 100°-105° C                                                                             | 
| Reaction Time | 15 min | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)NC1=CC=C(C=C1)N                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |